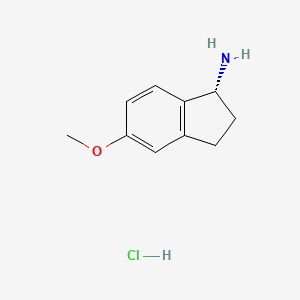
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiazole derivatives. One common method involves the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine in dimethylformamide (DMF). This reaction proceeds regioselectively at the C5 atom of the thiazole ring, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common reagents used in these reactions include bromine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other thiazole derivatives, such as:
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine: This derivative is known for its inhibitory effects on platelet aggregation and has applications in treating endometriosis and polycystic ovary syndrome.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
1823369-66-9 |
|---|---|
Molecular Formula |
C5HBrF3NOS |
Molecular Weight |
260 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



